molecular formula C8H11NO3S2 B14835305 N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14835305
M. Wt: 233.3 g/mol
InChI Key: YFRCDXIXEQDGSE-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide is an organic compound belonging to the sulfonamide family It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which also contains a hydroxyl and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Hydroxy-3-(methylthio)aniline+Methanesulfonyl chlorideThis compound\text{4-Hydroxy-3-(methylthio)aniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Hydroxy-3-(methylthio)aniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(3-Methylthio-4-hydroxyphenyl)methanesulfonamide
  • N-(4-Hydroxy-3-methoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide is unique due to the presence of both hydroxyl and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

N-(4-hydroxy-3-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S2/c1-13-8-5-6(3-4-7(8)10)9-14(2,11)12/h3-5,9-10H,1-2H3

InChI Key

YFRCDXIXEQDGSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

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